Hesperadin is an ATP-competitive indolinone-based small molecule traditionally classified as an Aurora B kinase inhibitor[1]. In laboratory procurement, it is supplied as a crystalline solid with high lipophilicity, necessitating organic solvents like anhydrous DMSO for primary stock formulation [2]. While historically utilized to override the spindle assembly checkpoint in oncology models, recent quantitative profiling has fundamentally redefined its material value. Modern assay design increasingly prioritizes Hesperadin not merely for Aurora B inhibition, but for its potent, nanomolar-range affinity toward alternative kinase targets—such as MST4 and CaMKII-δ—and its defined utility in host-directed antiviral screening workflows [3].
Procuring generic pan-Aurora inhibitors (e.g., Tozasertib) or early-generation analogs like ZM447439 as direct substitutes for Hesperadin compromises assay reproducibility and target precision [1]. While ZM447439 exhibits relatively broad inhibition across Aurora isoforms depending on the assay, Hesperadin possesses a highly specific off-target profile that makes it non-interchangeable [2]. Substituting Hesperadin with other Aurora B inhibitors in cardiovascular or metabolic assays will fail to replicate its profound, isoform-specific inhibition of CaMKII-δ or MST4. Furthermore, Hesperadin's strict formulation requirements—necessitating specific PEG300 and Tween-80 ratios for stable in vivo dosing—mean that swapping it for a more water-soluble analog will fundamentally alter pharmacokinetic baselines and systemic exposure profiles in animal models [3].
Although commercially categorized as an Aurora B inhibitor, TR-FRET in vitro kinase assays demonstrate that Hesperadin exhibits significantly higher potency against Mammalian Ste20-like Kinase 4 (MST4). Hesperadin inhibits MST4 with an IC50 of 6.18 ± 2.2 nM, which is approximately 40-fold more potent than its established cell-free inhibitory activity against Aurora B (IC50 = 250 nM)[1].
| Evidence Dimension | Kinase Inhibition (IC50) |
| Target Compound Data | 6.18 nM (MST4) |
| Comparator Or Baseline | 250 nM (Aurora B) |
| Quantified Difference | ~40-fold greater potency for MST4 |
| Conditions | TR-FRET in vitro kinase assay |
Buyers screening for MST4 pathways should procure Hesperadin as a primary highly potent inhibitor rather than relying solely on it for Aurora B-dependent workflows.
In cell-free recombinant protein assays, Hesperadin demonstrates profound selectivity for the CaMKII-δ isoform over other variants. The IC50 for CaMKII-δ is 0.073 µM (73 nM), whereas the IC50 values for CaMKII-α, -γ, and -β are 1.259 µM, 1.318 µM, and 16.218 µM, respectively [1]. This yields a 17- to 200-fold selectivity window for the δ-isoform.
| Evidence Dimension | Isoform Inhibition (IC50) |
| Target Compound Data | 0.073 µM (CaMKII-δ) |
| Comparator Or Baseline | 1.259 µM to 16.218 µM (CaMKII-α, γ, β) |
| Quantified Difference | 17- to 200-fold higher selectivity for CaMKII-δ |
| Conditions | Cell-free recombinant kinase activity assay |
This extreme isoform selectivity makes Hesperadin an essential procurement choice for cardiovascular research isolating CaMKII-δ signaling from other CaMKII variants.
Hesperadin is highly soluble in anhydrous DMSO (up to 100 mg/mL) but exhibits strict limitations in aqueous environments. In a 1:2 solution of DMSO:PBS (pH 7.2), solubility drops to approximately 0.33 mg/mL, and the solution degrades within 24 hours [1]. For stable in vivo applications, a specialized vehicle comprising 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline is required to maintain a clear solution at ≥ 2.5 mg/mL [2].
| Evidence Dimension | Maximum stable solubility |
| Target Compound Data | ≥ 2.5 mg/mL (DMSO/PEG300/Tween-80/Saline) |
| Comparator Or Baseline | 0.33 mg/mL (1:2 DMSO:PBS) |
| Quantified Difference | >7.5-fold increase in working concentration |
| Conditions | Vehicle formulation for in vivo dosing vs. standard buffer |
Procurement teams must co-source appropriate excipients (PEG300, Tween-80) because standard aqueous buffers will cause rapid precipitation and assay failure.
In forward chemical genomics screening, Hesperadin functions as a broad-spectrum host-targeting antiviral against Influenza A and B. Plaque assays reveal antiviral efficacy (EC50) ranging from 0.22 to 2.21 µM [1]. Crucially, its 48-hour cellular cytotoxicity (CC50) in MDCK cells is 21.3 ± 0.8 µM, providing a quantifiable therapeutic window that permits dosing up to 10 µM with minimal background cell death [1].
| Evidence Dimension | Therapeutic Window (CC50 vs EC50) |
| Target Compound Data | CC50 = 21.3 µM |
| Comparator Or Baseline | EC50 = 0.22 to 2.21 µM |
| Quantified Difference | ~10- to 100-fold safety margin |
| Conditions | MDCK cell plaque assay (48 h incubation) |
The defined >10-fold gap between antiviral efficacy and cytotoxicity ensures reliable, reproducible procurement for virology screening without confounding apoptotic artifacts.
Driven by its low-nanomolar potency (IC50 = 6.18 nM) against MST4, Hesperadin is a highly effective agent for studies investigating hypoxia-induced cell survival in pituitary tumors and other solid malignancies [1]. It outperforms standard Aurora B applications in this niche, making it critical for laboratories mapping MST4-dependent apoptotic pathways.
Because of its 17- to 200-fold selectivity for CaMKII-δ over α/β/γ isoforms, Hesperadin is highly recommended for cardiovascular models [2]. It is specifically suited for studying ischemia/reperfusion injury and maladaptive cardiac remodeling where δ-isoform precision is mandatory.
Due to its specific aqueous stability limits, Hesperadin is best utilized in animal models when paired with a validated PEG300/Tween-80/Saline vehicle[3]. This ensures consistent systemic delivery and reproducible pharmacokinetic profiles in murine xenograft studies assessing tumor growth inhibition.
Leveraging its established therapeutic window in MDCK cells, Hesperadin serves as a reliable positive control or structural scaffold in virology workflows targeting host-cell machinery to block Influenza A and B replication[4].